

Methyl lactate physicochemical properties for solvent selection

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl lactate*

Cat. No.: *B7802539*

[Get Quote](#)

An In-depth Technical Guide to **Methyl Lactate** for Solvent Selection

Introduction

Methyl lactate (C₄H₈O₃) is an organic ester derived from lactic acid, which is often produced through the fermentation of renewable resources like corn.^[1] It is recognized as a "green solvent" due to its high biodegradability, low toxicity, and derivation from natural feedstocks.^[2] ^[3]^[4]^[5] This guide provides a comprehensive overview of the physicochemical properties of **methyl lactate**, making it a valuable resource for researchers, scientists, and drug development professionals in the process of solvent selection. Its unique characteristics, including high solvency for a range of compounds and a favorable safety profile, position it as a sustainable alternative to traditional petrochemical solvents in various applications, from pharmaceutical formulations to industrial coatings.^[2]^[6]^[7]

Physicochemical Properties of Methyl Lactate

The following table summarizes the key physicochemical properties of **methyl lactate**. This data is essential for evaluating its performance in various solvent applications.

Property	Value	Source
Molecular Formula	C4H8O3	[7] [8] [9]
Molecular Weight	104.10 g/mol	[8]
Appearance	Colorless, transparent liquid	[8] [9] [10]
Odor	Characteristic, mild, fruity	[3] [11]
Boiling Point	144-145 °C (at 760 mmHg)	[7] [8] [9] [11]
Melting/Freezing Point	-66 °C	[8] [11]
Density	1.093 g/mL (at 20 °C)	[10]
Vapor Pressure	1.85 - 3.5 mmHg (at 25 °C)	[4] [8]
Vapor Density	3.6 (Air = 1)	[8] [11]
Viscosity	3.106 cP (at 20 °C)	[11]
Refractive Index	1.413 - 1.415 (at 20 °C)	[7] [11]
Surface Tension	35 dyn/cm (at 20 °C)	[11]
Solubility	Miscible with water and most organic solvents	[8] [10] [11]

Safety and Environmental Profile

Methyl lactate is distinguished by its favorable safety and environmental characteristics, making it a responsible choice in many applications.

Property	Value	Source
Flash Point	49 - 54.5 °C (closed cup)	[2] [8] [11]
Autoignition Temperature	385 °C (725 °F)	[8] [11]
Toxicity (Oral LD50, Rat)	> 5,000 mg/kg	[11]
Biodegradability	Readily biodegradable (>90% in OECD 301C tests)	[2]
ICH Classification	Class 3 Solvent (low toxic potential)	[2]
Hazard Classification	Flammable Liquid (Category 3)	[2] [12]

Applications in Drug Development

Methyl lactate is increasingly utilized in the pharmaceutical industry due to its versatile properties.

- Solvent for Active Pharmaceutical Ingredients (APIs): It can effectively dissolve a wide array of both polar and non-polar APIs, which is critical for creating stable and uniform drug formulations.[\[6\]](#)
- Excipient and Carrier: Beyond its role as a solvent, **methyl lactate** serves as an excipient that can enhance the stability and absorption of drugs.[\[3\]](#)[\[6\]](#) Its skin-penetrating properties make it particularly useful in topical formulations like creams and lotions.[\[6\]](#)
- Improving Bioavailability: It can be used as a carrier to improve the solubility and, consequently, the bioavailability of poorly soluble drug candidates, a common challenge in modern drug development.[\[6\]](#)[\[7\]](#)
- Green Chemistry: The biodegradability and low toxicity of **methyl lactate** align with the pharmaceutical industry's growing emphasis on sustainable and green manufacturing practices.[\[6\]](#)[\[13\]](#)

Experimental Protocols

Determining the Solubility of an Active Pharmaceutical Ingredient (API) in Methyl Lactate

This protocol outlines a general method for determining the equilibrium solubility of a solid API in **methyl lactate**, a fundamental experiment for formulation development.

Objective: To quantify the maximum amount of a solid API that can be dissolved in **methyl lactate** at a specific temperature.

Materials:

- **Methyl Lactate** (appropriate grade, e.g., 99% purity)
- API powder (of known purity)
- Analytical balance
- Thermostatic shaker or water bath
- Vials with screw caps
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical instrument
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

- Preparation: Add an excess amount of the API powder to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.
- Solvent Addition: Add a known volume or mass of **methyl lactate** to the vial.

- **Equilibration:** Tightly cap the vial and place it in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Visual inspection should confirm the continued presence of undissolved solid.
- **Phase Separation:** After equilibration, remove the vial and allow it to stand at the experimental temperature for a short period to let the excess solid settle. For fine suspensions, centrifugation may be necessary to separate the solid from the saturated solution.
- **Sample Extraction:** Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles.
- **Dilution:** Accurately dilute a known volume or mass of the filtered, saturated solution with a suitable solvent (in which both the API and **methyl lactate** are soluble) to a concentration within the calibrated range of the analytical instrument.
- **Quantification:** Analyze the diluted sample using a pre-validated HPLC method (or other appropriate technique) to determine the concentration of the API.
- **Calculation:** Calculate the solubility of the API in **methyl lactate**, typically expressed in mg/mL or g/100g , based on the measured concentration and the dilution factor.

Visualizations

The following diagrams illustrate key logical workflows and concepts related to the use of **methyl lactate** as a solvent.

Caption: Solvent selection workflow featuring **methyl lactate**.

Caption: Lifecycle of **methyl lactate** as a green solvent.

Conclusion

Methyl lactate presents a compelling profile for solvent selection, particularly for industries focused on safety, sustainability, and high performance. Its combination of broad solvency, low

toxicity, and ready biodegradability makes it an excellent replacement for more hazardous conventional solvents. For drug development professionals, its ability to act as both a solvent and an excipient offers unique advantages in formulating effective and stable delivery systems. The data and protocols provided in this guide serve as a foundational resource for the evaluation and implementation of **methyl lactate** in advanced scientific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. EP2956434A1 - Method for preparing methyl lactate - Google Patents [patents.google.com]
- 2. biviture.com [biviture.com]
- 3. Basic Knowledge about Methyl Lactate - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 4. methyl (R)-lactate|17392-83-5 - MOLBASE Encyclopedia [m.molbase.com]
- 5. researchgate.net [researchgate.net]
- 6. nbino.com [nbino.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Methyl Lactate | C4H8O3 | CID 11040 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl Lactate [drugfuture.com]
- 10. Methyl lactate | 547-64-8 [chemicalbook.com]
- 11. Methyl Lactate (DL) Methyl lactate | 547-64-8 | Manufacturer and seller | Musashino Chemical Laboratory, Ltd. [musashino.com]
- 12. musashino.com [musashino.com]
- 13. nbino.com [nbino.com]
- To cite this document: BenchChem. [Methyl lactate physicochemical properties for solvent selection]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b7802539#methyl-lactate-physicochemical-properties-for-solvent-selection>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com